

Technical Support Center: Addressing Potential Immunogenicity of ALT-836

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Compound of Interest

Compound Name: ST-836

Cat. No.: B611022

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing the potential immunogenicity of ALT-836, a chimeric monoclonal antibody targeting tissue factor (TF).

Frequently Asked Questions (FAQs)

Q1: What is ALT-836 and why is there a potential for immunogenicity?

A1: ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that targets human tissue factor (TF).^{[1][2]} As a chimeric antibody, ALT-836 contains murine (mouse) variable regions, which are responsible for binding to TF, and human constant regions. The presence of these non-human protein sequences can be recognized as foreign by the human immune system, potentially leading to the development of an immune response, known as immunogenicity.^{[3][4][5]} This response can lead to the formation of anti-drug antibodies (ADAs).

Q2: What are the potential consequences of an immune response to ALT-836?

A2: The development of ADAs against ALT-836 can have several potential consequences:

- **Reduced Efficacy:** ADAs can bind to ALT-836 and neutralize its therapeutic effect or accelerate its clearance from the body, leading to a loss of efficacy.

- **Altered Pharmacokinetics:** The formation of immune complexes between ALT-836 and ADAs can alter the drug's distribution, metabolism, and elimination.
- **Adverse Events:** In some cases, the formation of immune complexes can lead to adverse events, such as infusion reactions or, more rarely, hypersensitivity reactions.

Q3: Has the immunogenicity of ALT-836 been evaluated in clinical trials?

A3: Yes, the immunogenicity of ALT-836 has been assessed in at least one Phase I clinical trial. In a study involving patients with acute lung injury (ALI) or acute respiratory distress syndrome (ARDS), no anti-ALT-836 antibody response was observed in the study population.^[6] It is important to note that this was a single-dose study in a specific patient population. ALT-836 has also been evaluated in a Phase I clinical trial for locally advanced or metastatic solid tumors in combination with gemcitabine (NCT01325558); however, publicly available results on immunogenicity from this trial are not readily available.^{[7][8]}

Q4: What methods can be used to assess the immunogenicity of ALT-836 in vitro?

A4: Several in vitro assays can be used to predict and characterize the potential immunogenic response to ALT-836. These assays typically use human peripheral blood mononuclear cells (PBMCs) or dendritic cells (DCs) and include:

- **T-Cell Proliferation Assays:** Measure the proliferation of T-cells in response to ALT-836 or its fragments.
- **Cytokine Release Assays:** Detect the release of pro-inflammatory cytokines (e.g., IL-2, IFN- γ , TNF- α) from immune cells upon exposure to ALT-836.
- **Dendritic Cell (DC) Activation Assays:** Assess the activation and maturation of DCs, which are key antigen-presenting cells that initiate T-cell responses.

Troubleshooting Guides

Unexpected Results in In Vitro Immunogenicity Assays

Issue	Potential Cause	Troubleshooting Steps
High background in T-cell proliferation assay	Contamination of cell culture; Non-specific activation of T-cells by assay components; Mitogenic components in the ALT-836 formulation.	Use aseptic techniques; Pre-screen all reagents for endotoxin levels; Test the ALT-836 formulation buffer alone as a negative control.
No response to positive control in cytokine release assay	Poor cell viability; Inactive positive control; Incorrect assay setup.	Check cell viability using Trypan Blue or a viability stain; Use a fresh, validated lot of the positive control (e.g., PHA, anti-CD3/CD28); Verify all reagent concentrations and incubation times.
High donor-to-donor variability	Genetic differences in HLA types; Pre-existing immunity in some donors; Differences in cell handling and processing.	Use a large and diverse donor cohort to account for HLA polymorphism; Screen donors for pre-existing antibodies to murine proteins; Standardize PBMC isolation and culture protocols.
Inconsistent results between different assay types	Different assays measure distinct aspects of the immune response; Assay sensitivity and specificity may vary.	Analyze the complete dataset to understand the overall immunogenicity profile; Consider the limitations of each assay when interpreting the results.

Data Presentation

Summary of Clinical Immunogenicity Data for ALT-836

Clinical Trial Identifier	Indication	Number of Patients	ALT-836 Dosing	Immunogenicity Finding	Reference
NCT01438853	Acute Lung Injury / Acute Respiratory Distress Syndrome	15 (ALT-836), 3 (placebo)	Single intravenous dose (0.06, 0.08, or 0.1 mg/kg)	No anti-ALT-836 antibody response was observed.	[6]
NCT01325558	Locally Advanced or Metastatic Solid Tumors	Not specified in search results	In combination with gemcitabine	Immunogenicity data not publicly available in search results.	[7] [8]

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol provides a general framework for assessing T-cell proliferation in response to ALT-836 using CFSE (Carboxyfluorescein succinimidyl ester) staining and flow cytometry.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
- ALT-836
- Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
- Negative control (vehicle buffer)
- CFSE staining solution
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)

- 96-well round-bottom plates
- Flow cytometer

Methodology:

- **PBMC Isolation:** Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- **CFSE Labeling:** Resuspend PBMCs in PBS at 1×10^6 cells/mL and add CFSE to a final concentration of 1-5 μ M. Incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells three times.
- **Cell Plating:** Resuspend CFSE-labeled PBMCs in complete medium and plate 2×10^5 cells/well in a 96-well round-bottom plate.
- **Treatment:** Add ALT-836, positive control, or negative control to the respective wells in triplicate.
- **Incubation:** Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
- **Staining for Flow Cytometry:** Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.
- **Flow Cytometry Analysis:** Acquire the samples on a flow cytometer. Analyze the data by gating on the live CD4⁺ and CD8⁺ T-cell populations and assessing the dilution of the CFSE signal, which indicates cell proliferation.

Cytokine Release Assay

This protocol describes a method to measure cytokine release from PBMCs upon stimulation with ALT-836.

Materials:

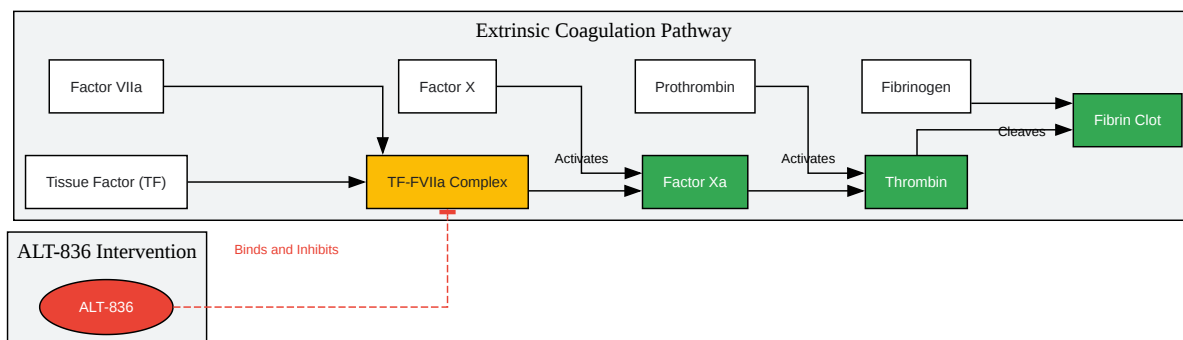
- PBMCs from healthy donors
- ALT-836

- Positive control (e.g., Lipopolysaccharide (LPS) or anti-CD3/CD28 antibodies)
- Negative control (vehicle buffer)
- Complete RPMI-1640 medium
- 96-well flat-bottom plates
- Multiplex cytokine assay kit (e.g., Luminex-based or ELISA)

Methodology:

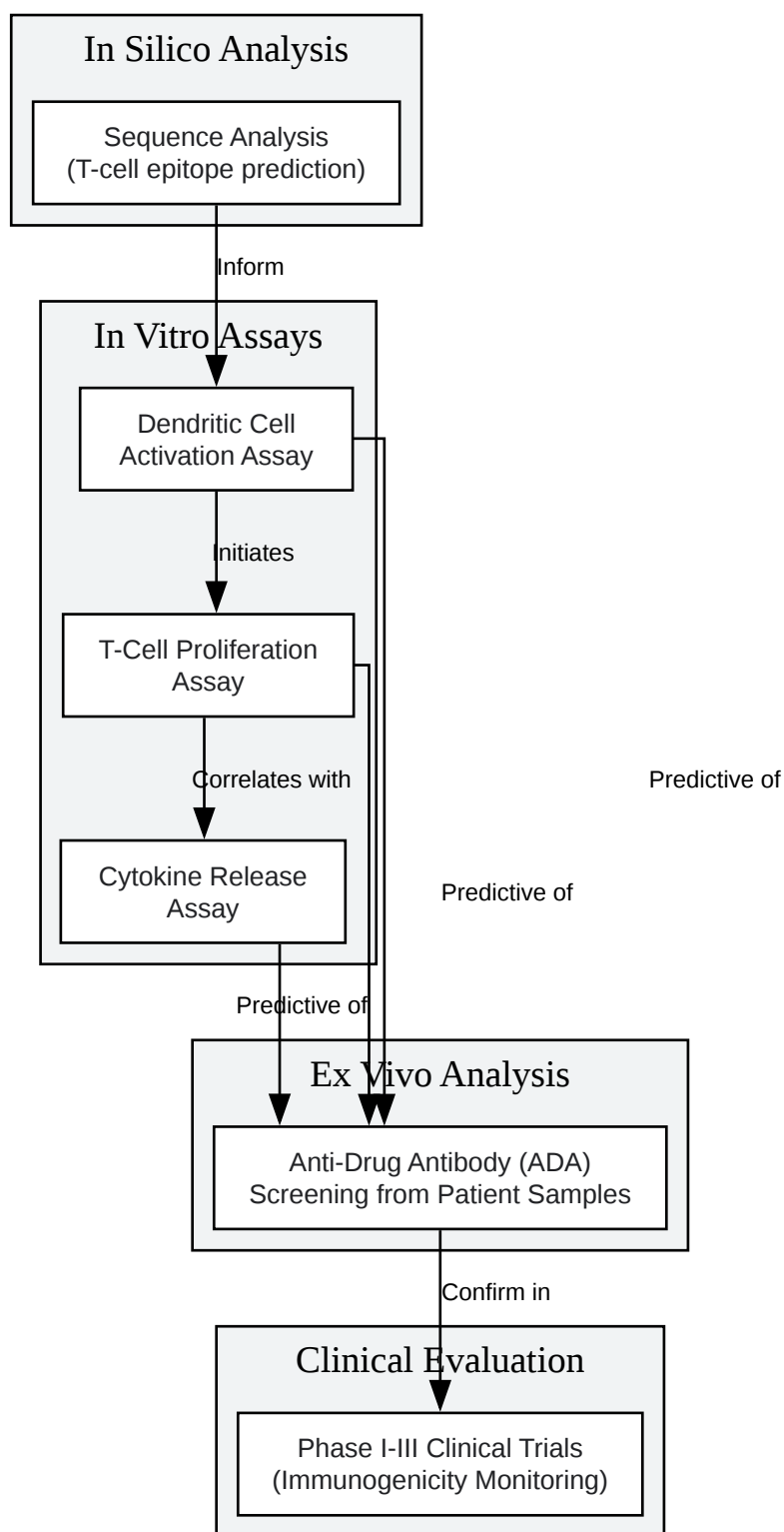
- **PBMC Isolation and Plating:** Isolate PBMCs as described above and plate 2×10^5 cells/well in a 96-well flat-bottom plate.
- **Treatment:** Add ALT-836, positive control, or negative control to the respective wells in triplicate.
- **Incubation:** Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- **Supernatant Collection:** Centrifuge the plate and carefully collect the supernatant from each well.
- **Cytokine Measurement:** Analyze the supernatant for the presence of key cytokines (e.g., IFN- γ , IL-2, IL-4, IL-6, IL-10, TNF- α) using a multiplex cytokine assay kit according to the manufacturer's instructions.

Mandatory Visualizations



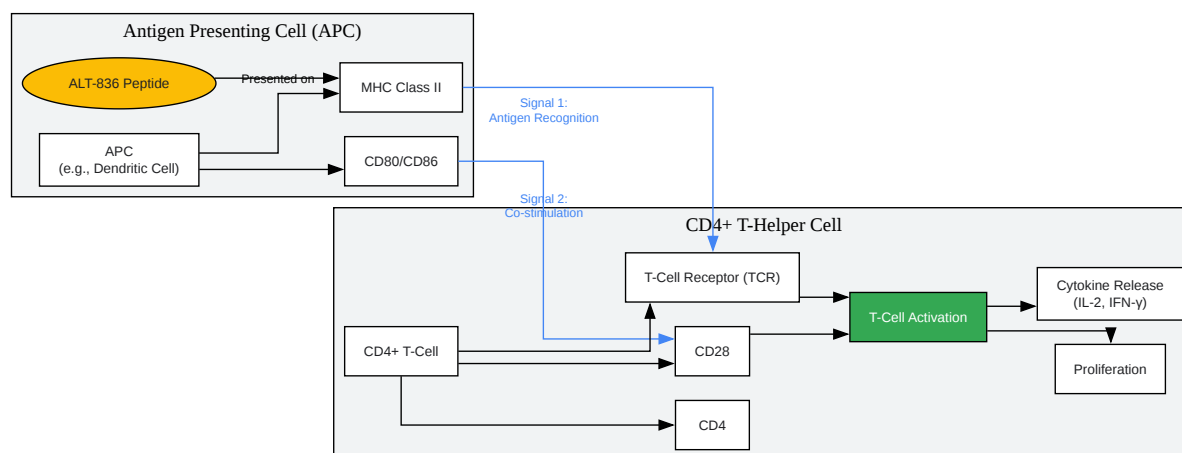
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Caption: Mechanism of action of ALT-836 in the extrinsic coagulation pathway.



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Caption: Workflow for assessing the immunogenicity of ALT-836.



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Caption: T-cell activation pathway potentially initiated by ALT-836.

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